molecular formula C27H21N3O5 B11944162 1-(2-((3-Methoxyanilino)(oxo)acetyl)carbohydrazonoyl)-2-naphthyl benzoate CAS No. 881843-35-2

1-(2-((3-Methoxyanilino)(oxo)acetyl)carbohydrazonoyl)-2-naphthyl benzoate

Cat. No.: B11944162
CAS No.: 881843-35-2
M. Wt: 467.5 g/mol
InChI Key: XZRQAYMXCAKZEL-OGLMXYFKSA-N
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Description

1-(2-((3-Methoxyanilino)(oxo)acetyl)carbohydrazonoyl)-2-naphthyl benzoate is a complex organic compound with a unique structure that includes a naphthyl group, a benzoate ester, and a methoxyanilino moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-((3-Methoxyanilino)(oxo)acetyl)carbohydrazonoyl)-2-naphthyl benzoate typically involves multiple steps, including the formation of intermediate compoundsThe final step involves the esterification of the naphthyl group with benzoic acid under specific reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(2-((3-Methoxyanilino)(oxo)acetyl)carbohydrazonoyl)-2-naphthyl benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

1-(2-((3-Methoxyanilino)(oxo)acetyl)carbohydrazonoyl)-2-naphthyl benzoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-((3-Methoxyanilino)(oxo)acetyl)carbohydrazonoyl)-2-naphthyl benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-((3-Methoxyanilino)(oxo)acetyl)carbohydrazonoyl)-2-naphthyl benzoate is unique due to its specific combination of functional groups and structural features.

Properties

CAS No.

881843-35-2

Molecular Formula

C27H21N3O5

Molecular Weight

467.5 g/mol

IUPAC Name

[1-[(E)-[[2-(3-methoxyanilino)-2-oxoacetyl]hydrazinylidene]methyl]naphthalen-2-yl] benzoate

InChI

InChI=1S/C27H21N3O5/c1-34-21-12-7-11-20(16-21)29-25(31)26(32)30-28-17-23-22-13-6-5-8-18(22)14-15-24(23)35-27(33)19-9-3-2-4-10-19/h2-17H,1H3,(H,29,31)(H,30,32)/b28-17+

InChI Key

XZRQAYMXCAKZEL-OGLMXYFKSA-N

Isomeric SMILES

COC1=CC=CC(=C1)NC(=O)C(=O)N/N=C/C2=C(C=CC3=CC=CC=C32)OC(=O)C4=CC=CC=C4

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C(=O)NN=CC2=C(C=CC3=CC=CC=C32)OC(=O)C4=CC=CC=C4

Origin of Product

United States

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